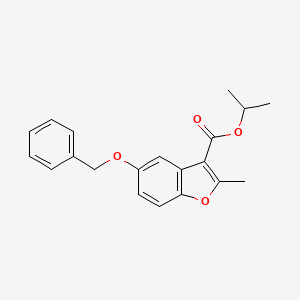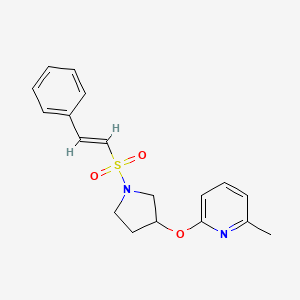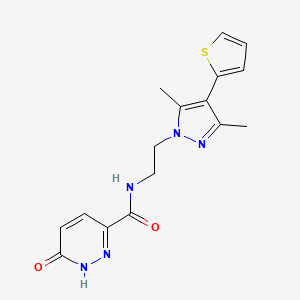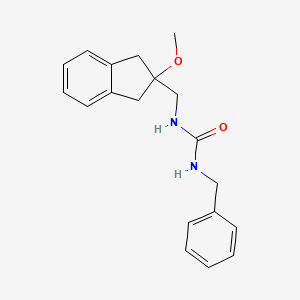![molecular formula C16H25N3O4S2 B2783397 1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine CAS No. 701926-98-9](/img/structure/B2783397.png)
1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine” is a chemical compound with the linear formula C11H16N2O2S . It has a molecular weight of 240.326 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 240.326 . More specific properties such as melting point, boiling point, solubility, and spectral data are not available in the current dataset.Scientific Research Applications
Pharmacokinetics and Drug Metabolism
One study focuses on the metabolism of a novel antidepressant, Lu AA21004 , where the compound is oxidized into various metabolites, emphasizing the role of cytochrome P450 enzymes in its metabolic pathways. This research underscores the significance of understanding the metabolic fate of pharmaceutical compounds for effective drug development and safety assessment (Hvenegaard et al., 2012).
Antibacterial Agents
Another investigation reports on the synthesis and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives , demonstrating how modifications in the chemical structure, such as piperazine substitution, can lead to compounds with significant in vitro and in vivo activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Chemical Synthesis and Molecular Design
Research on sulfomethylation of macrocycles introduces a novel route to synthesize mixed-side-chain macrocyclic chelates, highlighting the versatility of piperazine and related structures in facilitating complex chemical transformations for potential use in medical imaging or as therapeutic agents (Westrenen & Sherry, 1992).
Molecular Interaction Studies
A study on hydrogen bonding in proton-transfer compounds involving piperazine and 5-sulfosalicylic acid delineates the intricate hydrogen-bonding patterns and structural characteristics, offering insights into the design of molecular systems with specific physical or chemical properties (Smith, Wermuth, & Sagatys, 2011).
Antagonist Development for Receptor Studies
Research on adenosine A2B receptor antagonists presents the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showcasing the process of designing receptor-specific antagonists that may have therapeutic applications in treating diseases mediated by the adenosine A2B receptor (Borrmann et al., 2009).
Safety and Hazards
The safety and hazards associated with “1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine” are not specified in the current dataset . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-piperidin-1-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-15-5-7-16(8-6-15)24(20,21)17-11-13-19(14-12-17)25(22,23)18-9-3-2-4-10-18/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLNQLLELVVHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)
![benzo[d]thiazol-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2783315.png)
![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)


![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)
![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2783334.png)

